molecular formula C18H13N3O4S2 B2928253 Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate CAS No. 862976-85-0

Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate

Cat. No. B2928253
CAS RN: 862976-85-0
M. Wt: 399.44
InChI Key: VMEZSVAYKOSPFM-UHFFFAOYSA-N
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Description

This compound contains several interesting functional groups, including a dioxolo group, a benzothiazol group, and an amino group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple ring structures. The dioxolo and benzothiazol groups both contain ring structures, which can contribute to the stability of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could affect its solubility and stability .

Scientific Research Applications

Anticonvulsant Agent Development

This compound has been evaluated for its potential as an anticonvulsant agent . The synthesis of related [1,3]dioxolo-chromeno[2,3-b]pyridines has shown significant promise in preclinical seizure models, suggesting that derivatives of Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate could serve as effective neurotherapeutic agents .

Fluorescent Dye Modification

The structural motif of this compound is similar to that found in certain fluorescent dyes. Adjusting the photophysical properties of these dyes, such as absorption and emission wavelengths, can be achieved by modifying the sulfur content in the dioxolo-benzodioxole system . This can be particularly useful in developing dyes for microscopy and imaging in biosciences.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. These compounds have broad applications in pharmaceuticals, agrochemicals, and dyes. The efficient one-pot synthesis approach mentioned in the literature could be applied to Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate to generate novel derivatives .

Molecular Docking Studies

Molecular docking studies of analogs of this compound have revealed stable interactions with the GABA A receptor, indicating potential for the development of drugs targeting this receptor . This could lead to new treatments for neurological disorders.

Neurotoxicity and Hepatotoxicity Screening

Derivatives of this compound have been screened for neurotoxicity and hepatotoxicity, which is crucial in the early stages of drug development. This ensures that only compounds with a favorable safety profile proceed to further stages of drug development .

Lead Compound for Drug Development

With its significant anticonvulsant activity and good toxicity profile, this compound and its analogs are considered valid leads for the development of future effective neurotherapeutic agents . This highlights its importance in the field of medicinal chemistry.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. These factors would need to be determined through experimental testing .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as medicine or materials science, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S2/c1-2-23-16(22)9-3-4-10-14(5-9)26-17(19-10)21-18-20-11-6-12-13(25-8-24-12)7-15(11)27-18/h3-7H,2,8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEZSVAYKOSPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate

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